molecular formula C13H23BrN2OSi B13984462 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B13984462
M. Wt: 331.32 g/mol
InChI Key: DIOXWFFBZLCNGM-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a cyclopropyl group, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials and reagents may include cyclopropyl derivatives, brominating agents, and pyrazole precursors. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazole derivatives with different substituents, such as:

  • 4-Bromo-3-methyl-1H-pyrazole
  • 5-Cyclopropyl-3-methyl-1H-pyrazole
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H23BrN2OSi

Molecular Weight

331.32 g/mol

IUPAC Name

2-[(4-bromo-5-cyclopropyl-3-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H23BrN2OSi/c1-10-12(14)13(11-5-6-11)16(15-10)9-17-7-8-18(2,3)4/h11H,5-9H2,1-4H3

InChI Key

DIOXWFFBZLCNGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C2CC2)COCC[Si](C)(C)C

Origin of Product

United States

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